4-Ethyl-1,3-oxazole-2-carboxylic acid

Description

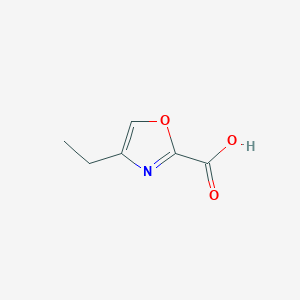

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

4-ethyl-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |

InChI Key |

CLMKGVBILXLZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=N1)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for the 4 Ethyl 1,3 Oxazole 2 Carboxylic Acid Scaffold

Reactivity of the Oxazole (B20620) Core and Substituents

The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the electronegative oxygen and the pyridine-like nitrogen atom significantly influences the ring's reactivity. oxfordsciencetrove.com This "pyridine-type" nitrogen deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic attack, particularly at the C2 position. oxfordsciencetrove.compharmaguideline.com

Electrophilic Substitution Reactions on the Oxazole Ring System

Electrophilic substitution on the oxazole ring is generally challenging due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring. numberanalytics.comthepharmajournal.com The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com

For 4-Ethyl-1,3-oxazole-2-carboxylic acid, the scenario is complex. The ethyl group at C4 is an electron-donating group, which should activate the ring towards electrophilic attack. Conversely, the carboxylic acid at C2 is a strong electron-withdrawing group, which deactivates the ring. Electrophilic substitution, if it were to occur, would most likely be directed to the C5 position, which is activated by the adjacent ethyl group and is the most electron-rich site. thepharmajournal.comchempedia.info However, harsh reaction conditions, such as those used for nitration or sulfonation, are generally not successful with unsaturated oxazole rings due to the formation of highly electron-deficient oxazolium cations. pharmaguideline.com

Table 1: Predicted Outcomes of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Outcome |

| Bromination | Br₂ | Substitution at C5 position favored |

| Nitration | HNO₃/H₂SO₄ | Reaction is unlikely to proceed; potential for ring degradation |

| Sulfonation | H₂SO₄/SO₃ | Reaction is unlikely to proceed; potential for ring degradation |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to proceed due to deactivation by the carboxyl group and complexation of the Lewis acid catalyst. |

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions are uncommon on an unsubstituted oxazole ring. thepharmajournal.com However, they can occur, particularly at the C2 position, if a suitable leaving group is present. wikipedia.orgslideshare.net The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com In the case of this compound, direct nucleophilic substitution on the ring is not feasible as there are no leaving groups attached to the ring carbons.

However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com The electron-deficient nature of the C2 position makes it a target for strong nucleophiles. This can initiate a cascade of reactions resulting in the opening of the heterocyclic ring. pharmaguideline.com

Ring-Opening and Rearrangement Pathways of Oxazole Derivatives

The oxazole ring, while aromatic, can undergo ring-opening reactions under various conditions.

Nucleophile-Induced Ring Opening: Strong nucleophiles can attack the C2 position, leading to cleavage of the O1-C2 bond. For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring opening followed by recyclization to form imidazole (B134444) derivatives. pharmaguideline.com Deprotonation at C2, if possible, can also lead to ring-opening, forming an isonitrile intermediate. wikipedia.orgslideshare.net

Oxidative Cleavage: The oxazole ring is susceptible to cleavage by strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.comslideshare.net This typically results in the formation of carboxylic acid and amide fragments. However, the ring is generally stable to agents like hydrogen peroxide. pharmaguideline.com

Hydrolytic Instability: Certain substitution patterns can render the oxazole ring unstable. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable towards hydrolytic ring-opening and subsequent decarboxylation. nih.gov While the subject molecule is not a 5-hydroxy derivative, this highlights a potential pathway for degradation under hydrolytic conditions, particularly given the presence of the carboxylic acid which can participate in intramolecular processes.

Rearrangements: Oxazoles can be converted to other heterocyles, such as imidazoles or thiazoles, through processes that involve ring-opening followed by recyclization with an appropriate nucleophile. tandfonline.com

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a versatile handle for a wide range of chemical modifications, primarily through nucleophilic acyl substitution reactions.

Esterification and Transamidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, often requiring the use of excess alcohol or removal of water to drive the reaction to completion.

Table 2: Typical Conditions for Esterification

| Method | Reagents | Description |

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | Equilibrium reaction; driven by excess alcohol or water removal. |

| Alkylation of Carboxylate | Alkyl Halide (R'-X), Base (e.g., K₂CO₃) | The carboxylic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. |

| Using Activating Agents | DCC, EDC | Carbodiimide coupling agents activate the carboxylic acid, facilitating reaction with an alcohol. |

Amidation: The direct conversion of the carboxylic acid to an amide by reaction with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride, SOCl₂) or an activated ester. This activated intermediate then readily reacts with an amine to form the corresponding amide. Transamidation can refer to the conversion of an existing ester to a new amide by reaction with an amine, a process that is also feasible for derivatives of this compound.

Decarboxylation Mechanisms and Controlled Elimination

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). wikipedia.org The decarboxylation of simple carboxylic acids is difficult, but it is facilitated by the presence of an electron-withdrawing group at the β-position of the carboxylic acid (a β-keto acid, for example). youtube.com

For this compound, the carboxylic acid is attached directly to the heterocyclic ring at the C2 position. The stability of the resulting carbanion or intermediate after the loss of CO₂ is crucial. Heteroaromatic carboxylic acids can decarboxylate, and the ease of this reaction depends on the stability of the intermediate formed at the C2 position. Kinetic studies on similar thiazole-5-carboxylic acids suggest that the mechanism can proceed through a unimolecular pathway involving protonation. rsc.org

While thermal decarboxylation might require high temperatures, certain catalytic methods could promote this transformation. For instance, silver-catalyzed oxidative decarboxylation has been used in the synthesis of oxazoles from α-oxocarboxylates. acs.org Cobalt-catalyzed decarboxylative cross-coupling reactions have also been developed to functionalize the C-H bond of oxazoles, indicating that the carboxyl group can be removed under specific catalytic conditions. acs.org The presence of the oxazole ring itself, being an electron-withdrawing system, may facilitate decarboxylation under certain protic or metal-catalyzed conditions.

Conversion to Anhydrides, Acid Halides, and Other Reactive Intermediates

The carboxylic acid moiety at the C-2 position of the oxazole ring is a key functional handle for further molecular elaboration. Its conversion into more reactive intermediates such as acid halides and anhydrides is a fundamental step for reactions like amidation or esterification. Carboxylic acids generally have a poor leaving group (-OH), making direct nucleophilic acyl substitution difficult. youtube.com Therefore, transformation into intermediates with better leaving groups is synthetically advantageous. youtube.com

Acid Halide Formation: The most common method for synthesizing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemistrysteps.com Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF). These acid chlorides are highly reactive and are typically used immediately in subsequent reactions without isolation. biorxiv.org

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed through the dehydration of two equivalents of the carboxylic acid. This condensation reaction can be promoted by strong dehydrating agents, such as phosphorus pentoxide (P₂O₅), or by heating the carboxylic acid with a reagent like acetic anhydride. The resulting 4-Ethyl-1,3-oxazole-2-carboxylic anhydride features a good leaving group (a carboxylate anion) and serves as an effective acylating agent.

The table below summarizes the conversion of this compound into these reactive intermediates.

| Starting Material | Reagent(s) | Intermediate Product | Byproducts |

| This compound | Thionyl chloride (SOCl₂) | 4-Ethyl-1,3-oxazole-2-carbonyl chloride | SO₂, HCl |

| This compound | Oxalyl chloride ((COCl)₂), cat. DMF | 4-Ethyl-1,3-oxazole-2-carbonyl chloride | CO, CO₂, HCl |

| This compound (2 eq.) | Heat, Dehydrating Agent (e.g., P₂O₅) | 4-Ethyl-1,3-oxazole-2-carboxylic anhydride | H₂O |

Transformations of the Ethyl Substituent at the C-4 Position

The ethyl group at the C-4 position is not merely an inert alkyl chain. The carbon atom attached directly to the oxazole ring (the α-carbon) exhibits enhanced reactivity, similar to a benzylic or allylic position, due to its proximity to the aromatic π-system. This allows for selective functionalization.

A primary strategy for functionalizing the ethyl side-chain is through free-radical halogenation at the α-carbon.

Radical Halogenation: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. libretexts.org In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, NBS provides a low, steady concentration of bromine, which favors substitution at the reactive α-position over addition to the oxazole ring. libretexts.orgsciforum.net This reaction yields 4-(1-bromoethyl)-1,3-oxazole-2-carboxylic acid, a versatile intermediate for further derivatization.

Nucleophilic Substitution: The bromo-derivative is an excellent substrate for Sₙ2 reactions. The bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the α-position of the side chain. This pathway opens access to a wide array of derivatives, including alcohols, nitriles, and azides, which can be further transformed.

The following table outlines potential derivatization pathways starting from the brominated intermediate.

| Intermediate | Nucleophile | Reagent Example | Product of Substitution |

| 4-(1-Bromoethyl)-1,3-oxazole-2-carboxylic acid | Hydroxide (-OH) | NaOH (aq) | 4-(1-Hydroxyethyl)-1,3-oxazole-2-carboxylic acid |

| 4-(1-Bromoethyl)-1,3-oxazole-2-carboxylic acid | Cyanide (-CN) | NaCN | 4-(1-Cyanoethyl)-1,3-oxazole-2-carboxylic acid |

| 4-(1-Bromoethyl)-1,3-oxazole-2-carboxylic acid | Azide (-N₃) | NaN₃ | 4-(1-Azidoethyl)-1,3-oxazole-2-carboxylic acid |

| 4-(1-Bromoethyl)-1,3-oxazole-2-carboxylic acid | Amine (R-NH₂) | Ammonia (NH₃) | 4-(1-Aminoethyl)-1,3-oxazole-2-carboxylic acid |

The ethyl side-chain and its derivatives can undergo various oxidation and reduction reactions to further increase molecular complexity.

Oxidative Manipulations: Oxidation of the ethyl group can lead to different products depending on the strength of the oxidizing agent and the reaction conditions. Care must be taken, as strong oxidation can lead to the cleavage of the oxazole ring itself. semanticscholar.orgpharmaguideline.com Milder, controlled oxidation can transform the ethyl group into a 4-acetyl or 4-(1-hydroxyethyl) group. The latter introduces a chiral center into the molecule.

Reductive Manipulations: While the ethyl group itself is not reducible, functional groups introduced through oxidation or substitution can be readily reduced. For example, a 4-acetyl group can be reduced to a 4-(1-hydroxyethyl) group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). If a 4-(1-azidoethyl) derivative has been synthesized, it can be reduced to the corresponding 4-(1-aminoethyl) derivative, for instance, by catalytic hydrogenation.

This table summarizes key oxidative and reductive transformations of the side-chain.

| Starting Material | Reaction Type | Reagent(s) | Product |

| This compound | Mild Oxidation | e.g., SeO₂ | 4-Acetyl-1,3-oxazole-2-carboxylic acid |

| 4-Acetyl-1,3-oxazole-2-carboxylic acid | Reduction | NaBH₄ | 4-(1-Hydroxyethyl)-1,3-oxazole-2-carboxylic acid |

| 4-(1-Azidoethyl)-1,3-oxazole-2-carboxylic acid | Reduction | H₂, Pd/C | 4-(1-Aminoethyl)-1,3-oxazole-2-carboxylic acid |

Synthesis of Polycyclic and Fused Systems Incorporating the Oxazole Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. Such constructions are valuable in medicinal chemistry and materials science. Strategies typically involve intramolecular cyclization reactions or intermolecular cycloadditions.

Diels-Alder Cycloaddition: A well-established reaction for oxazoles is their participation as dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. wikipedia.org This reaction provides a direct route to substituted pyridine (B92270) rings. The initial cycloadduct is a bicyclic intermediate containing an oxygen bridge, which is often unstable and eliminates water (or another small molecule) to aromatize, yielding a pyridine ring fused or connected to the original molecule's substituents. For this compound (likely as its ester to avoid complications), reaction with an alkyne dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to the formation of a highly substituted pyridine derivative, effectively creating a new, fused ring system. This approach is a powerful tool for building molecular complexity from the oxazole core. researchgate.netresearchgate.net

Intramolecular Cyclization: An alternative strategy involves creating functional groups on the C-2 and C-4 substituents that can react with each other to form a new ring. For example, the carboxylic acid at C-2 could be converted to an amide, and the ethyl group at C-4 could be functionalized to carry a leaving group. A subsequent intramolecular nucleophilic attack could then forge a new six- or seven-membered ring fused to the oxazole.

The table below outlines a potential strategy for creating a fused pyridine system.

| Reaction Type | Oxazole Derivative | Reagent/Condition | Resulting Fused System |

| [4+2] Cycloaddition | Methyl 4-ethyl-1,3-oxazole-2-carboxylate | Dimethyl acetylenedicarboxylate (DMAD), Heat | Substituted Pyridine |

| Intramolecular Annulation | Derivative with reactive groups at C2 and C4 side-chains | Base or Acid Catalyst | Fused Bicyclic Heterocycle (e.g., Oxazolo[5,4-b]pyridine) |

Applications of 4 Ethyl 1,3 Oxazole 2 Carboxylic Acid Derivatives in Advanced Materials and Specialized Chemical Synthesis

Utilization as Key Building Blocks in Organic Synthesis and Retrosynthesis

Derivatives of 4-Ethyl-1,3-oxazole-2-carboxylic acid are highly valued as building blocks in organic synthesis due to the stability of the oxazole (B20620) core and the reactivity of its substituents. semanticscholar.org The oxazole ring is a common motif in a wide array of biologically active molecules and natural products, making its derivatives desirable starting points for complex target synthesis. nih.govlifechemicals.comnih.gov

In retrosynthetic analysis, the oxazole-2-carboxylic acid moiety can be identified as a key synthon. The synthesis of such structures often involves the condensation and cyclization of precursors that introduce the C2 and C4/C5 fragments separately. For instance, a common strategy for forming the oxazole ring is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. ijpsonline.com Modern approaches allow for the direct synthesis of substituted oxazoles from carboxylic acids and isocyanide derivatives, highlighting the importance of the carboxylic acid group as a primary functional handle for constructing the heterocyclic core. nih.govnih.gov

The ethyl group at the C4 position and the carboxylic acid at C2 offer distinct points for molecular elaboration. The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, or it can be removed via decarboxylation. This versatility allows chemists to integrate the oxazole core into larger molecular frameworks. Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions where it acts as an azadiene, providing a pathway to substituted pyridine (B92270) systems. wikipedia.org

Table 1: Synthetic Utility of this compound Derivatives

| Feature | Synthetic Application | Potential Transformation Products |

| Carboxylic Acid (C2) | Activation and conversion to other functional groups. | Esters, Amides, Acid Halides, Alcohols (via reduction). |

| Ethyl Group (C4) | Influences solubility and steric environment. | Can be functionalized via radical reactions under specific conditions. |

| Oxazole Ring | Stable aromatic core, participates in cycloadditions. | Pyridine derivatives (via Diels-Alder), other heterocycles. |

Role in the Development of Ligands for Catalysis

The field of transition-metal catalysis frequently employs N-heterocyclic compounds as ligands to modulate the reactivity and selectivity of the metal center. Oxazole derivatives are effective in this role due to the presence of the nitrogen atom, which can coordinate to a metal. chemscene.comalfachemic.com The combination of a nitrogen donor and a nearby oxygen atom in the 1,3-oxazole ring can offer unique electronic properties to the resulting metal complex. mdpi.com

Derivatives of this compound can be elaborated into more complex ligand architectures. The carboxylic acid can be used as an anchor point to attach other coordinating groups, leading to the formation of bidentate or tridentate ligands. These multidentate ligands form stable chelate complexes with transition metals, which is crucial for catalytic activity. The ethyl group at the C4 position can provide steric bulk near the metal center, which can be exploited to control the stereoselectivity of a catalytic reaction.

For example, vanadium complexes featuring oxazole-based ligands have been successfully used as catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com Research in this area has shown that the substitution pattern on the oxazole ring significantly impacts the catalyst's performance and the microstructure of the resulting polymer. mdpi.com By extension, ligands derived from this compound could be employed in a range of transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and C-H activation processes. researchgate.net

Integration into Advanced Material Systems

The unique structural and electronic properties of the oxazole ring make its derivatives attractive candidates for the development of advanced functional materials.

Carboxylic acid derivatives are common monomers for the synthesis of various polymers. Specifically, monomers containing a 2-oxazoline ring (a related, partially saturated heterocycle) are used in cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s. researchgate.net These polymers are known for their biocompatibility and tunable properties, finding use in biomedical applications like drug delivery and hydrogels.

By analogy, monomers derived from this compound could serve as precursors for novel polymeric architectures. While the aromatic oxazole ring would not undergo ring-opening polymerization in the same manner as oxazoline, the carboxylic acid functionality allows for its incorporation into polyesters or polyamides through condensation polymerization. The resulting polymers would feature the rigid, aromatic oxazole unit as part of the polymer backbone, which could impart enhanced thermal stability and specific mechanical properties to the material, making them suitable for specialized coatings or high-performance plastics.

Oxazole derivatives have been identified as valuable components in photosensitive materials. google.com Specifically, they have been developed for use as photoconductive materials in the charge transport layer of electrophotographic photoreceptors, which are critical components in devices like photocopiers and laser printers. google.comtakasago.com Certain oxazole derivatives have shown superior stability against decomposition by ultraviolet light compared to previously used compounds, which is a significant advantage for material longevity and performance. google.com The aromatic nature of the oxazole ring facilitates the transport of charge carriers when incorporated into a suitable material matrix. The substituents on the oxazole ring can be modified to fine-tune the electronic properties, such as the ionization potential and electron affinity, to optimize performance in these devices.

Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optoelectronics, including optical data storage and communications. Organic molecules with significant NLO properties often feature a donor-π-acceptor (D-π-A) structure. The oxazole ring can act as a component of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group.

While much of the research has focused on related heterocycles like isoxazoles and oxadiazoles, the underlying principles apply to oxazole derivatives as well. worldscientific.comworldscientific.com Theoretical and experimental studies on these related compounds have shown that they can possess large first hyperpolarizability values, a key measure of second-order NLO activity. worldscientific.combohrium.com By strategically functionalizing derivatives of this compound—for example, by converting the carboxylic acid to an acceptor group and attaching a donor group elsewhere on the molecule—it is possible to design novel chromophores for exploration as potential NLO materials.

Application in Agrochemical Formulation as Intermediates

The discovery of new agrochemicals with high efficacy and low environmental impact is a continuous goal in agricultural science. Heterocyclic compounds are a rich source of biologically active molecules, and the oxazole scaffold is no exception. semanticscholar.org Related azole compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have been investigated for their potential as nematicides for use in seed treatments. researchgate.net

This indicates that the broader class of azole heterocycles is of significant interest to the agrochemical industry. This compound serves as a valuable intermediate for the synthesis of new agrochemical candidates. The carboxylic acid group can be readily converted into an amide or ester, which are common functional groups in active pesticide ingredients. By synthesizing a library of compounds derived from this oxazole core, researchers can perform high-throughput screening to identify new molecules with potential herbicidal, fungicidal, or insecticidal properties.

Future Research Trajectories and Methodological Innovations in 4 Ethyl 1,3 Oxazole 2 Carboxylic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The demand for environmentally benign chemical processes has spurred research into green synthetic methods for oxazole (B20620) derivatives. ijpsonline.comresearchgate.net Future efforts for synthesizing 4-Ethyl-1,3-oxazole-2-carboxylic acid and its analogues will likely move away from conventional methods, which can involve hazardous reagents and lengthy reaction times, towards more sustainable alternatives. researchgate.netorganic-chemistry.org

Key areas of exploration include:

Green Catalysis: The use of natural clays, biocatalysts, and reusable ionic liquids presents a promising avenue for reducing toxic waste and improving reaction efficiency. tandfonline.comijpsonline.com For instance, ionic liquids have been shown to be effective, reusable media for van Leusen oxazole synthesis. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.com This technique has been successfully applied to the synthesis of various disubstituted oxazoles. ijpsonline.com

Metal-Free Reactions: Developing synthetic routes that avoid heavy-metal catalysts is a critical goal for sustainability. organic-chemistry.org Methods like phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides offer a metal-free approach to forming the oxazole ring. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability, making them ideal for the large-scale production of oxazole derivatives. rsc.org

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction time. | Rapid synthesis, improved yields, potential for solvent-free conditions. | tandfonline.comijpsonline.com |

| Ionic Liquids | Salts that are liquid at low temperatures, serving as recyclable and often non-volatile solvents. | High yields, reusability of the reaction medium, enhanced reaction rates. | ijpsonline.com |

| Metal-Free Catalysis | Employs organic molecules or non-metallic elements to catalyze reactions, avoiding toxic heavy metals. | Reduced environmental impact, lower cost, avoidance of metal contamination in the final product. | organic-chemistry.org |

| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch, allowing for precise control. | Improved safety and scalability, higher purity, integration of synthesis and purification. | rsc.org |

Discovery of Unprecedented Reactivity and Cascade Transformations

Beyond novel synthesis, future research will delve into the untapped reactivity of the this compound core. The development of cascade or domino reactions, where multiple chemical bonds are formed in a single operation, represents a highly efficient strategy for building molecular complexity. nih.gov

Promising research directions include:

Radical Cascade Reactions: The application of radical chemistry can enable novel C-H functionalization and cyclization strategies, providing access to complex oxazole-containing structures from simple precursors under mild conditions. researchgate.net

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder cycloadditions, offering a powerful route to synthesize substituted pyridine (B92270) rings, which are precursors to systems like vitamin B6. wikipedia.org Exploring this reactivity with this compound could yield novel pyridoxine (B80251) analogues.

Multi-component Reactions: Designing cascade reactions that combine three or more starting materials in a one-pot synthesis can rapidly generate diverse and complex molecules. nih.gov An example is the Ugi/Wittig cyclization sequence used to create polysubstituted thiazoles, a strategy that could be adapted for oxazole synthesis. nih.gov

These advanced transformations will not only streamline the synthesis of complex derivatives but also potentially uncover entirely new chemical properties and applications for the this compound scaffold.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. irjweb.comirjweb.com Applying these methods to this compound can accelerate research by guiding experimental work.

Future computational studies will likely focus on:

Property Prediction: DFT calculations can accurately predict key electronic and structural properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and geometric parameters. irjweb.comresearchgate.net This information is crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. irjweb.comirjweb.com

Reaction Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways of novel transformations, identify transition states, and calculate activation energies. This insight is vital for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Virtual Screening: By calculating properties like binding affinities and electronic characteristics, computational models can screen virtual libraries of this compound derivatives for potential applications in medicinal chemistry or materials science, prioritizing the most promising candidates for synthesis. tsijournals.com

| Computational Method | Predicted Parameter | Significance for Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles) | Provides the most stable 3D structure of the molecule. | irjweb.comresearchgate.net |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | irjweb.comirjweb.com |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites prone to electrophilic and nucleophilic attack. | irjweb.com |

| Molecular Docking | Binding affinity and interactions with biological targets | Predicts the potential of a molecule as a drug candidate by simulating its interaction with proteins. | nih.gov |

Development of High-Throughput Synthesis and Screening Methodologies for Oxazole Libraries

To fully explore the potential of the this compound scaffold, methodologies for the rapid synthesis and evaluation of large numbers of derivatives are required. High-throughput techniques are essential for accelerating the discovery of new lead compounds in drug discovery and materials science. rsc.org

Future advancements will likely involve:

Automated Synthesis Platforms: The development of automated systems, potentially utilizing continuous flow reactors, can enable the rapid parallel synthesis of a library of amides, esters, and other derivatives starting from this compound. rsc.org

Diversity-Oriented Synthesis: This approach aims to create libraries of structurally diverse molecules from a common starting material, increasing the chances of discovering novel biological activities or material properties. researchgate.net

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for desired properties using automated biological assays or materials characterization techniques. For example, novel derivatives could be screened for antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov

The integration of these methodologies will create a streamlined workflow from molecular design to functional discovery, significantly enhancing the research and development pipeline for new applications.

Integration into Emerging Fields of Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the oxazole ring make it an attractive component for advanced materials and supramolecular assemblies. ontosight.ainumberanalytics.com The functional handles on this compound (the carboxylic acid group) provide an ideal anchor point for incorporation into larger systems.

Future research trajectories in this area include:

Oxazole-Based Polymers: Incorporating the this compound unit into polymer backbones could lead to new materials with high thermal stability, chemical resistance, and specific optical properties for applications in coatings, adhesives, or optoelectronics. ontosight.aiontosight.ai

Supramolecular Assemblies: The oxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. irjweb.com These interactions can be harnessed to direct the self-assembly of molecules into complex, ordered structures like gels, liquid crystals, or metal-organic frameworks (MOFs).

Functional Materials: Vanadium complexes bearing oxazole-containing ligands have been shown to be active catalysts for polymerization. mdpi.com This suggests that this compound and its derivatives could serve as ligands for creating novel catalysts or functional metal complexes with unique electronic or magnetic properties.

By exploring these avenues, researchers can expand the utility of this oxazole building block beyond its traditional roles, paving the way for innovations in materials science and nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.